molecular formula C23H30N6O2S B12495654 2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide

2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B12495654
M. Wt: 454.6 g/mol
InChI Key: YPCXOTMUZFZNJU-UHFFFAOYSA-N
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Description

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring system.

    Introduction of Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using 4-ethylpiperazine as a reagent.

    Attachment of Phenylbutanamide: The final step involves the coupling of the phenylbutanamide group to the thiazolopyrimidine core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenylbutanamide moieties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The piperazine and phenylbutanamide moieties may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Uniqueness

The unique combination of the thiazolopyrimidine core with the piperazine and phenylbutanamide moieties gives 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-phenylbutan-2-yl)acetamide distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N6O2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H30N6O2S/c1-3-27-11-13-28(14-12-27)23-26-21-20(32-23)22(31)29(16-24-21)15-19(30)25-17(2)9-10-18-7-5-4-6-8-18/h4-8,16-17H,3,9-15H2,1-2H3,(H,25,30)

InChI Key

YPCXOTMUZFZNJU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC(C)CCC4=CC=CC=C4

Origin of Product

United States

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